

Application Notes and Protocols: Pentyl Valerate as a Food Flavoring Agent

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Compound of Interest

Compound Name: *Pentyl valerate*

Cat. No.: *B1667271*

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Introduction

Pentyl valerate, also known as amyl pentanoate, is a straight-chain ester recognized for its characteristic fruity aroma and flavor, often described as reminiscent of apple, pineapple, and banana.[1][2][3] As a flavoring agent, it is categorized as a Generally Recognized as Safe (GRAS) substance by the Flavor and Extract Manufacturers Association (FEMA) and is listed by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4][5][6] Its primary application in the food industry is to impart or enhance fruity notes in a variety of products, including beverages, confectionery, baked goods, and dairy products.[3] This document provides detailed application notes and experimental protocols for the evaluation and use of **pentyl valerate** as a food flavoring agent.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **pentyl valerate** is essential for its effective application in food systems.

Property	Value	References
Chemical Name	Pentyl pentanoate	[7]
Synonyms	Amyl pentanoate, Amyl valerate, n-Pentyl valerate	[7][8]
CAS Number	2173-56-0	[8]
Molecular Formula	C10H20O2	[8]
Molecular Weight	172.27 g/mol	[9]
Appearance	Colorless liquid	[8]
Odor Profile	Fruity, apple, pineapple, banana, sweet, ethereal	[3]
Boiling Point	201-203 °C	
Density	0.865 g/mL at 20 °C	
Flash Point	81 °C (closed cup)	
Solubility	Insoluble in water; soluble in organic solvents like ethanol and ether.	[8]

Regulatory Status and Safety

Pentyl valerate is established as a safe food flavoring agent under specified conditions of use.

Regulatory Body	Status/Recommendation	Reference
FEMA	Generally Recognized as Safe (GRAS)	[5] [6]
JECFA	Listed as a flavoring agent. No safety concern at current levels of intake when used as a flavouring agent for related esters like butyl valerate and citronellyl valerate. A specific ADI for pentyl valerate is not specified; use should comply with Good Manufacturing Practices (GMP).	[10] [11]
FDA	Regulated as a synthetic flavoring substance.	[12]

Toxicological Data:

Study	Species	Route	Value	Reference
LD50	Rat	Oral	> 35,420 mg/kg	[13]
LD50	Guinea Pig	Oral	> 17,260 mg/kg	[13]

Applications in Food Products

Pentyl valerate is utilized to confer specific fruity flavor profiles in a range of food and beverage products.[\[3\]](#) Use levels are generally self-limiting due to its potent aroma and are governed by the principle of using the minimum amount necessary to achieve the desired technical effect.

Food Category	Typical Application
Beverages	Carbonated soft drinks, fruit juices, alcoholic beverages to enhance fruity top notes.
Confectionery	Hard candies, chewing gum, jellies, and gummies for apple, pineapple, or mixed fruit flavors.
Baked Goods	Fillings for pastries, cookies, and cakes to provide a baked-stable fruity note.
Dairy Products	Yogurt, ice cream, and flavored milk to introduce or boost fruit profiles.

Experimental Protocols

Sensory Evaluation of Pentyl Valerate

Objective: To characterize the sensory profile and determine the flavor threshold of **pentyl valerate** in a specific food matrix.

Methodology: Quantitative Descriptive Analysis (QDA)

This method involves a trained sensory panel to identify and quantify the aromatic attributes of a substance.

Protocol:

- Panelist Selection and Training:
 - Screen 15-20 candidates for their ability to discriminate between different tastes and aromas and to articulate their sensory experiences.
 - Select a panel of 8-12 individuals.
 - Conduct intensive training (20-40 hours) to develop a consensus vocabulary (lexicon) for describing the aroma of fruity esters. Use reference standards (e.g., solutions of other

known esters, fruit purees) to anchor sensory terms such as "fruity," "apple-like," "green," "sweet," and "chemical."

- Lexicon Development:
 - Present the panel with a range of concentrations of **pentyl valerate** in a neutral medium (e.g., water with 5% ethanol) and in the target food matrix.
 - Through open discussion facilitated by a panel leader, generate a comprehensive list of descriptive terms.
 - Refine the list to a final set of non-overlapping attributes with clear definitions.
- Sample Preparation and Evaluation:
 - Prepare a series of concentrations of **pentyl valerate** in the chosen food matrix (e.g., beverage, yogurt). Include a control sample with no added **pentyl valerate**.
 - Present the samples, coded with random three-digit numbers, to the panelists in a controlled environment (individual booths with controlled lighting and temperature).
 - Panelists will rate the intensity of each attribute for each sample on a continuous scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
- Data Analysis:
 - Convert the line scale ratings to numerical data.
 - Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples for each attribute.
 - Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Stability Testing of Pentyl Valerate in a Food Matrix

Objective: To evaluate the stability of **pentyl valerate** in a food product under specific storage conditions.

Methodology: Accelerated Shelf-Life Testing

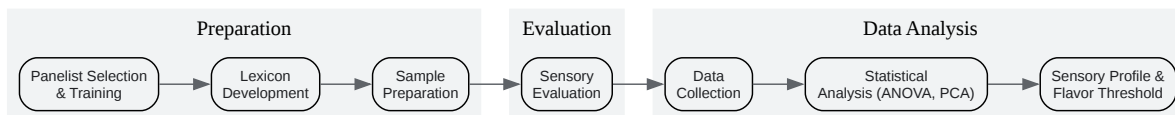
This involves storing the product at elevated temperatures to accelerate chemical degradation and predict long-term stability.

Protocol:

- Sample Preparation:
 - Prepare batches of the food product (e.g., a clear beverage) with a known concentration of **pentyl valerate**.
 - Package the product in its intended commercial packaging.
- Storage Conditions:
 - Store the samples under various conditions, for example:
 - Refrigerated (4 °C) as a control.
 - Ambient (20-25 °C).
 - Accelerated (35-45 °C).
 - Protect samples from light to prevent photo-degradation.
- Sampling and Analysis:
 - At specified time intervals (e.g., 0, 2, 4, 8, and 12 weeks), withdraw samples from each storage condition.
 - Analyze the concentration of **pentyl valerate** using Gas Chromatography-Mass Spectrometry (GC-MS).
 - Sample Extraction: Use an appropriate extraction method, such as Solid Phase Microextraction (SPME) or liquid-liquid extraction with a suitable solvent (e.g., dichloromethane).

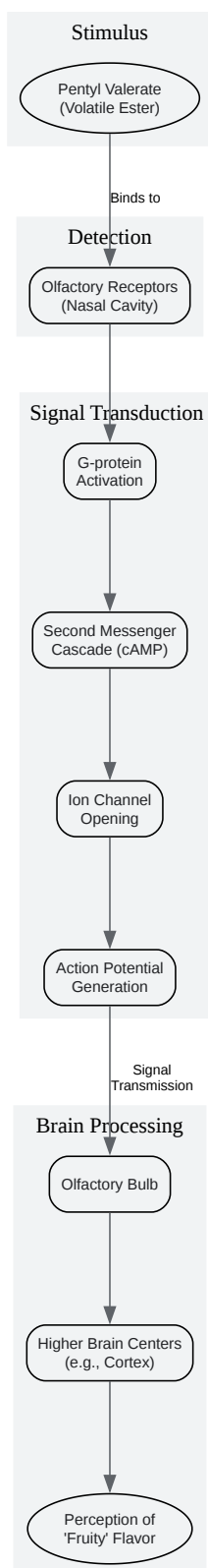
- GC-MS Parameters: Use a suitable capillary column (e.g., DB-5 or equivalent) and a temperature program that allows for the separation of **pentyl valerate** from other volatile compounds. The mass spectrometer should be operated in scan mode to identify the compound and in selected ion monitoring (SIM) mode for accurate quantification.
- Conduct sensory evaluation (as described in Protocol 5.1) on the stored samples to assess any changes in the flavor profile.
- Data Analysis:
 - Plot the concentration of **pentyl valerate** as a function of time for each storage condition.
 - Determine the degradation kinetics (e.g., zero-order or first-order) and calculate the rate constant.
 - Use the Arrhenius equation to model the effect of temperature on the degradation rate and to predict the shelf-life at normal storage temperatures.
 - Correlate the analytical data with the sensory data to establish an acceptable level of flavor degradation.

Visualizations



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Workflow for Quantitative Descriptive Analysis.



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Generalized Olfactory Signaling Pathway.

Conclusion

Pentyl valerate is a valuable and safe food flavoring agent for creating and enhancing fruity flavor profiles. Its effective use requires an understanding of its physicochemical properties, regulatory status, and behavior within different food matrices. The provided protocols for sensory evaluation and stability testing offer a framework for researchers and product developers to systematically assess and optimize the application of **pentyl valerate** in food products. Adherence to Good Manufacturing Practices is essential for ensuring both the desired sensory impact and consumer safety.

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